Methomyl oxime

Vue d'ensemble

Description

Methomyl oxime is a chemical compound derived from methomyl, a broad-spectrum oxime carbamate insecticide. Methomyl is widely used in agriculture to control a variety of pests, including arthropods, nematodes, flies, and crop pests . This compound is one of the primary degradation products of methomyl and plays a significant role in its environmental fate and toxicity .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of methomyl oxime involves several steps. One common method includes the chlorination of acetaldoxime followed by a methylthio substitution reaction. The process typically involves dissolving acetaldoxime and chlorine in an organic solvent to obtain their respective solutions. Sodium methyl mercaptide and sodium hydroxide are also dissolved in an organic solvent to form a mixed solution. The chlorination reaction is carried out by continuously feeding the acetaldoxime and chlorine solutions, followed by the methylthio substitution reaction with the mixed solution. The crude this compound obtained is then purified by washing with a small amount of water .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and quality of the final product. The process is designed to minimize by-products and waste, making it more efficient and environmentally friendly .

Analyse Des Réactions Chimiques

Hydrolysis Mechanisms and Degradation Pathways

Methomyl oxime undergoes hydrolysis via enzymatic and alkaline pathways:

- : Esterase PestE catalyzes breakdown through nucleophilic attack by Ser157, forming acetonitrile and CO₂. The energy barrier averages 15–18 kcal/mol .

- : Degrades rapidly at pH > 7, producing NH₄⁺, NO₂⁻, and NO₃⁻ .

: Hydrolysis Pathways Comparison

| Pathway | Conditions | Products | Half-Life | Source |

|---|---|---|---|---|

| Enzymatic | pH 7.5, 25°C | Acetonitrile, CO₂ | 2–4 h | |

| Alkaline | pH 9, 25°C | NH₄⁺, NO₃⁻, S-methyl compounds | 6 h |

Photodegradation and Catalytic Reactions

UV irradiation and advanced oxidation processes (AOPs) enhance this compound degradation:

- : TiO₂ nanoparticles under UV light degrade 90% of this compound in 1 h via hydroxyl radical (·OH) generation .

- : O₃/UV systems cleave C-N and N-O bonds, mineralizing this compound to CO₂ and H₂O .

: Photodegradation Efficiency

| Catalyst | Light Source | Degradation (%) | Time (h) | Source |

|---|---|---|---|---|

| TiO₂ | UV | 90 | 1 | |

| O₃/UV | UV | 95 | 2 |

Reductive Degradation with Metal Ions

Reducing agents like Fe(II) and Cu(I) accelerate this compound breakdown:

- : Generates acetonitrile, methanethiol, and methylamine via a two-electron transfer mechanism .

- : Increases reaction rates 10-fold compared to Fe(II), forming non-toxic nitriles .

: Reductive Degradation Kinetics

| Metal Ion | Rate Constant (M⁻¹s⁻¹) | Products | Source |

|---|---|---|---|

| Fe(II) | 0.05 | Acetonitrile, CH₃SH | |

| Cu(I) | 0.5 | CH₃CN, NH₂CH₃ |

Environmental Fate and Degradation Products

This compound exhibits low persistence in soil and water:

: Environmental Persistence

| Medium | Conditions | Half-Life | Source |

|---|---|---|---|

| Surface water | Sunlight, 25°C | 6 days | |

| Groundwater | Anaerobic | 25 weeks | |

| Soil | Aerobic, pH 6–7 | 14 days |

Applications De Recherche Scientifique

Pest Control Applications

Methomyl oxime is primarily utilized as an insecticide and nematicide. Research indicates that it is effective against a range of pests, including aphids, nematodes, and other agricultural pests.

- Insecticidal Efficacy : A study demonstrated that this compound exhibited rapid knockdown effects on pests such as Myzus persicae and Aphis gossypii, with significant potency when applied via soil drench compared to foliar spray. The effective concentrations (EC50 and EC90) for controlling Meloidogyne incognita were found to be similar to those of oxamyl, suggesting comparable effectiveness in pest management strategies .

- Nematicidal Potential : this compound has shown promise in controlling soil nematodes. In greenhouse trials, soil applications ranging from 0.56 to 4.0 kg ha provided substantial control over nematode populations during early plant growth stages .

Environmental Impact and Degradation

The environmental fate of this compound is critical due to its high solubility in water and potential for leaching into groundwater. Understanding its degradation pathways is essential for assessing its ecological impact.

- Degradation Pathways : this compound can degrade through various processes including microbial degradation, photolysis, and chemical reactions. Biodegradation by specific bacterial strains has been identified as an effective method for detoxifying methomyl residues in soil and water environments .

- Environmental Monitoring : Field studies have detected this compound as a significant degradate in soil and leachate samples, indicating its persistence in the environment. For instance, it was observed at concentrations up to 2.2% in soil samples collected from treated fields .

Case Study 1: Soil Applications for Pest Management

A series of laboratory and greenhouse experiments evaluated the effectiveness of this compound in controlling various pests through soil applications. The results indicated that higher application rates improved pest control but also raised concerns regarding phytotoxicity .

| Application Rate (kg ha) | Pest Control Efficacy (%) |

|---|---|

| 0.56 | 70 |

| 2.0 | 85 |

| 4.0 | 90 |

Case Study 2: Environmental Fate Study

In a comprehensive study on the environmental fate of this compound, researchers monitored its concentrations in aquatic environments adjacent to treated fields. The maximum concentrations detected ranged from 1.7 to 175 µg/L, highlighting the potential for runoff into waterways .

Health Implications

While this compound is effective against pests, it poses health risks to non-target organisms, including humans and wildlife. Long-term exposure has been associated with neurotoxic effects due to its mechanism as an acetylcholinesterase inhibitor .

Mécanisme D'action

Methomyl oxime exerts its effects primarily through the inhibition of cholinesterase enzymes. This inhibition leads to the accumulation of acetylcholine in the nervous system, causing overstimulation of nerve cells and ultimately leading to paralysis and death of the target pests. The molecular targets include acetylcholinesterase and other related enzymes involved in neurotransmission .

Comparaison Avec Des Composés Similaires

- Aldicarb oxime

- Oxamyl oxime

- Carbofuran oxime

Methomyl oxime’s unique properties and rapid degradation make it a valuable compound for studying environmental toxicity and developing sustainable agricultural practices.

Activité Biologique

Methomyl oxime is a significant metabolite of methomyl, a broad-spectrum carbamate insecticide widely used in agriculture for controlling various pests. Understanding the biological activity of this compound is crucial due to its implications in toxicology, environmental science, and pest management. This article reviews the biological activity of this compound, highlighting its effects on various organisms, mechanisms of toxicity, and degradation pathways.

Methomyl and its oxime derivative primarily exert their biological effects through the inhibition of acetylcholinesterase (AChE), an enzyme essential for the breakdown of the neurotransmitter acetylcholine in the synaptic cleft. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system. The consequences can be severe, affecting neural, muscular, and reproductive functions across various species.

Acute Toxicity

This compound exhibits high toxicity levels in humans and other non-target organisms. The following table summarizes acute toxicity data across different species:

| Organism | Route of Exposure | LD50 (mg/kg) | Observed Effects |

|---|---|---|---|

| Humans | Oral | 570 μg/L | Death by inhalation; severe poisoning symptoms |

| Rats | Oral | 20 mg/kg | Inhibition of AChE, reproductive toxicity |

| Frogs | Aquatic | 15.43 mg/L | Death and deformations in tadpoles |

| Aquatic Invertebrates | Aquatic | Highly toxic | Disruption of ecological balance |

Chronic Effects

Long-term exposure to this compound has been linked to various health issues, particularly reproductive toxicity. In laboratory studies involving rats, chronic exposure at low doses (0.5-2.5 mg/kg) led to significant reproductive impairments, including decreased sperm quality and hormonal disruptions affecting testosterone levels . Additionally, prolonged exposure can result in liver damage and endocrine disruption due to altered gene expression related to reproductive functions .

Case Studies

- Pediatric Carbamate Poisoning : A study involving 26 children who suffered from carbamate poisoning (including methomyl) revealed that symptoms predominantly affected the central nervous system and included respiratory distress and gastrointestinal issues. Treatment with atropine was effective; however, oxime therapy did not significantly improve outcomes .

- Environmental Impact on Amphibians : Research has shown that this compound can severely affect amphibian populations. Short-term exposure resulted in high mortality rates among tadpoles due to developmental deformities and stress responses . This indicates a broader ecological concern regarding the use of methomyl in agricultural practices.

Environmental Fate and Degradation

This compound is subject to degradation through both abiotic and biotic processes:

- Microbial Degradation : Various microbial species have been identified that can metabolize this compound as a carbon source. For instance, Paracoccus sp. has shown significant degradation capabilities under laboratory conditions .

- Abiotic Processes : Hydrolysis under alkaline conditions is a major pathway for methomyl degradation. The compound is also susceptible to photolysis, although this is less significant compared to microbial action .

Summary Table of Degradation Pathways

| Degradation Pathway | Mechanism | Efficiency |

|---|---|---|

| Microbial Degradation | Utilization as carbon source | High (varies by species) |

| Hydrolysis | Reaction with water | Moderate |

| Photolysis | Light-induced breakdown | Low |

Propriétés

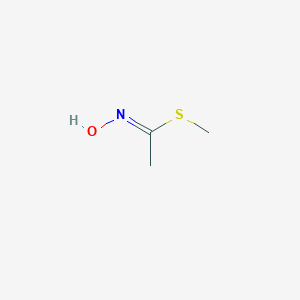

IUPAC Name |

methyl (1E)-N-hydroxyethanimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NOS/c1-3(4-5)6-2/h5H,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYEVWCPZVQACAE-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NO)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\O)/SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301029343 | |

| Record name | (E)-S-Methyl thioacetohydroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

105.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19145-16-5, 13749-94-5 | |

| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019145165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanimidothioic acid, N-hydroxy-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-S-Methyl thioacetohydroximate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301029343 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl N-hydroxythioimidoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHANIMIDOTHIOIC ACID, N-HYDROXY-, METHYL ESTER, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS4BE6EK5S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.